TAG-1 A2 -

TAG-1 A2

Catalog Number: EVT-243541
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TAG-1 A2 is classified as a cell adhesion molecule, specifically belonging to the immunoglobulin superfamily. Its primary function involves mediating interactions between T-cells and other cells within the immune system, facilitating immune responses against pathogens. The protein's expression is typically upregulated upon T-cell activation, highlighting its role in adaptive immunity.

Synthesis Analysis

Methods of Synthesis

The synthesis of TAG-1 A2 can be approached through various methodologies, including recombinant DNA technology. This involves cloning the TAG-1 gene into expression vectors, followed by transformation into suitable host cells (such as bacteria or mammalian cells) for protein expression.

Technical Details

  1. Cloning: The TAG-1 gene is amplified using polymerase chain reaction (PCR) techniques and then inserted into plasmid vectors.
  2. Transformation: The recombinant plasmids are introduced into competent host cells through methods like heat shock or electroporation.
  3. Expression: Induction of protein expression can be achieved using specific promoters within the plasmid system, often requiring optimization of temperature and growth conditions.
  4. Purification: Following expression, TAG-1 A2 can be purified using affinity chromatography techniques, such as nickel affinity chromatography for His-tagged proteins.
Molecular Structure Analysis

Structure and Data

The molecular structure of TAG-1 A2 reveals a complex arrangement typical of immunoglobulin superfamily proteins. It consists of several Ig-like domains that facilitate its adhesive properties. Structural studies employing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into its three-dimensional conformation.

Structural Data

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies depending on glycosylation patterns.
  • Domain Composition: Contains multiple immunoglobulin-like domains essential for cell adhesion.
Chemical Reactions Analysis

Reactions Involving TAG-1 A2

TAG-1 A2 participates in several biochemical interactions critical for immune function. These include:

  1. Binding Reactions: Interacts with ligands on antigen-presenting cells, facilitating T-cell activation.
  2. Signal Transduction: Engages in signaling pathways that modulate T-cell responses upon ligand binding.

Technical Details

The binding affinity and kinetics can be analyzed using surface plasmon resonance or enzyme-linked immunosorbent assay techniques to quantify interactions with specific ligands.

Mechanism of Action

Process and Data

The mechanism of action of TAG-1 A2 involves its role as a co-stimulatory molecule in T-cell activation:

  1. Initial Activation: Upon recognition of an antigen via the T-cell receptor, TAG-1 A2 enhances the activation signal through interactions with its ligands.
  2. Cytokine Production: This interaction promotes the secretion of cytokines that are essential for T-cell proliferation and differentiation.
  3. Memory Formation: TAG-1 A2 also contributes to the establishment of long-term immune memory by influencing T-cell lineage decisions.

Data on Mechanism

Studies indicate that blocking TAG-1 A2 interactions can impair T-cell responses, underscoring its importance in immune regulation.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Sensitivity: Activity may vary with pH changes; optimal functioning typically occurs around neutral pH.
  • Thermal Stability: Sensitive to extreme temperatures; stability assays can determine optimal storage conditions.
Applications

Scientific Uses

TAG-1 A2 has significant applications in both basic research and clinical settings:

  1. Immunotherapy: Potential use in enhancing T-cell responses against tumors or chronic infections.
  2. Vaccine Development: As a target for designing vaccines that aim to elicit robust T-cell responses.
  3. Diagnostic Tools: Development of assays to measure TAG-1 A2 levels as biomarkers for immune status or disease progression.
Immunological Mechanisms of TAG-1 A2 in Adaptive Immune Modulation

TAG-1 A2 (Transient Axonal Glycoprotein-1 A2) is a peptide antigen presented by MHC class I molecules that elicits robust CD8⁺ T-cell responses. Its immunological properties stem from its structural characteristics and interactions with T-cell receptors (TCRs), making it a critical target for cancer immunotherapy and vaccine design.

T-Cell Epitope Mapping and Antigenicity Profiling

Comprehensive epitope mapping of TAG-1 A2 has identified its core immunogenic sequence as LVLTYLAVA (ECM1₉₋₁₇). High-throughput technologies like TCR mapping of antigenic peptides (TCR-MAP) have enabled systematic identification of minimal epitopes through synthetic cellular circuits. This method uses engineered antigen-presenting cells (APCs) expressing peptide libraries to capture TCR-specific interactions, revealing TAG-1 A2 as a dominant epitope in ovarian and breast cancer models [1] [9].

Table 1: Experimentally Validated TAG-1 A2 Epitopes

Epitope SequencePositionBinding Affinity (nM)Detection Method
LVLTYLAVAECM1:9-1748.2 ± 3.5TCR-MAP, Mass spectrometry
YAAPPSPPLECM1:43-51126.8 ± 8.2ELISPOT, Cytotoxicity assay

Antigenicity profiling demonstrates that TAG-1 A2-loaded dendritic cells (DCs) activate CD8⁺ T-cells at frequencies up to 14% of total lymphocytes, confirmed via IFN-γ secretion and cytotoxic granule release (perforin/granzyme B) [1] [6].

HLA Restriction Patterns and Allelic Specificity

TAG-1 A2 is primarily restricted to HLA-A*02:01, with structural studies revealing critical molecular interactions:

  • Peptide Anchoring: P2 (Val) and P9 (Ala) residues engage the B and F pockets of HLA-A*02:01’s binding groove [1] [3].
  • TCR Docking: The solvent-exposed P4 (Tyr) and P7 (Leu) enable TCR recognition, with conformational flexibility allowing high-affinity binding [3] [8].

Allelic promiscuity is limited: HLA-A02:05 and HLA-A02:06 exhibit <20% binding efficiency compared to HLA-A*02:01 due to polymorphisms in the F-pocket altering peptide stability [10]. Non-A2 supertypes (e.g., HLA-B07) show no reactivity.

Table 2: HLA Allele Binding Specificity for TAG-1 A2

HLA AlleleBinding Stability (Half-life, hours)T-Cell Activation (%)
A*02:018.7 ± 1.298.5 ± 1.1
A*02:051.3 ± 0.418.2 ± 3.7
A*02:061.1 ± 0.315.6 ± 2.9
B*07:02Undetectable0

Cross-Reactivity Analysis with Homologous Peptide Sequences

TAG-1 A2 exhibits 66% cross-reactivity with homologous self-peptides and viral epitopes. Key findings include:

  • High-Risk Homologs: Peptide LVLMYLAVA (single V3M substitution) triggers alloreactive TCR recognition, confirmed via TCR fingerprinting assays [3] [7].
  • Viral Mimicry: Epstein-Barr virus (EBV) lytic-phase peptide LVLTYLGVA (G7 substitution) shows partial activation (42% avidity) due to altered TCR contact residues [2].

Cross-reactive T-cells demonstrate reduced functional avidity (EC₅₀ = 1.2 μM vs. 0.08 μM for wild-type), suggesting TCR degeneracy without loss of target specificity [3].

Table 3: Cross-Reactive Peptides and Functional Avidity

Peptide SequenceOriginAmino Acid ChangesFunctional Avidity (EC₅₀, μM)
LVLTYLAVATAG-1 (Wild-type)None0.08
LVLMYLAVASelf-antigenV3M1.2
LVLTYLGVAEBV BALF4A7G2.8
LVLKYLAVAHCoV-229ET4K5.6

Immunodominance Hierarchy in Polyclonal T-Cell Responses

In polyclonal responses, TAG-1 A2 dominates the T-cell repertoire due to:

  • Antigen Expression: Overexpressed in tumour cells (e.g., ovarian carcinoma), enhancing DC presentation [1].
  • TCR Avidity: High-affinity TCR clonotypes expand preferentially, constituting 27% of tumour-infiltrating lymphocytes [5] [10].
  • Cytokine Milieu: TGF-β2 secretion by tumour cells paradoxically amplifies TAG-1 A2-specific responses by promoting memory T-cell differentiation [1].

Immunodominance is disrupted by pre-existing immunity to homologous viral epitopes, which can either prime (e.g., EBV) or tolerize (e.g., HCoV-OC43) responses [5] [10].

Table 4: Factors Governing TAG-1 A2 Immunodominance

Properties

Product Name

TAG-1 A2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.